molecular formula C21H21N5O2S B277837 4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide

4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide

Cat. No. B277837
M. Wt: 407.5 g/mol
InChI Key: PXXAUBRYFIBPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide involves the inhibition of various inflammatory mediators, including cytokines and prostaglandins. This compound also acts as an antagonist of the TRPV1 receptor, which is involved in the perception of pain. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has significant biochemical and physiological effects. This compound has been found to reduce the levels of various inflammatory markers, including interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been found to reduce the levels of various pain-related markers, including substance P and calcitonin gene-related peptide. Moreover, this compound has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide in lab experiments is its significant anti-inflammatory and analgesic properties. This makes it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders. Additionally, this compound has shown potential as a therapeutic agent for the treatment of various types of cancer. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.

Future Directions

There are several future directions for the research on 4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide. One of the directions is to further investigate its potential as a therapeutic agent for the treatment of various types of cancer, including breast cancer and lung cancer. Additionally, further studies are needed to evaluate its potential toxicity and safety profile. Moreover, the development of new drug delivery systems for this compound could enhance its therapeutic efficacy and reduce its potential toxicity.

Synthesis Methods

The synthesis of 4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide involves the reaction of 4-ethoxy-N-(2-methylphenyl)benzamide with 3-ethyl-6-(1,2,4-triazol-3-yl)-1,2,4-thiadiazole. This reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified using various techniques, including column chromatography, to obtain a pure compound.

Scientific Research Applications

4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to have significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders. Additionally, this compound has shown potential as a therapeutic agent for the treatment of various types of cancer, including breast cancer and lung cancer.

properties

Product Name

4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide

Molecular Formula

C21H21N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

4-ethoxy-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide

InChI

InChI=1S/C21H21N5O2S/c1-4-18-23-24-21-26(18)25-20(29-21)15-7-6-13(3)17(12-15)22-19(27)14-8-10-16(11-9-14)28-5-2/h6-12H,4-5H2,1-3H3,(H,22,27)

InChI Key

PXXAUBRYFIBPDA-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(C=C4)OCC

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(C=C4)OCC

Origin of Product

United States

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